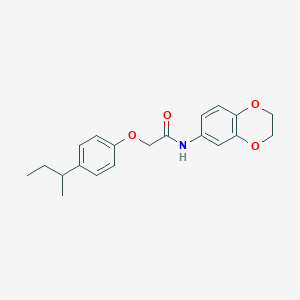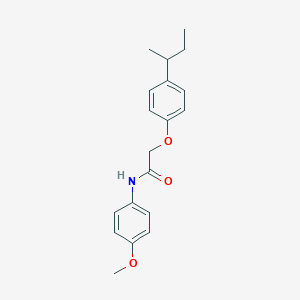
N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-methoxy-3-methyl-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-methoxy-3-methyl-benzamide, commonly known as CMH-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CMH-1 is a selective inhibitor of the proteasome, a complex cellular machinery responsible for the degradation of intracellular proteins.
作用機序
CMH-1 exerts its biological effects by selectively inhibiting the chymotrypsin-like activity of the proteasome, one of the three proteolytic activities of the proteasome. By inhibiting the proteasome, CMH-1 prevents the degradation of intracellular proteins, leading to the accumulation of misfolded or damaged proteins and ultimately inducing apoptosis or cell death.
Biochemical and Physiological Effects:
CMH-1 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, CMH-1 induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic pathway. In neurodegenerative disorders, CMH-1 reduces the accumulation of misfolded proteins and protects neurons from oxidative stress and inflammation. In autoimmune diseases, CMH-1 suppresses the activation of immune cells and reduces the production of inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of CMH-1 is its high selectivity for the chymotrypsin-like activity of the proteasome, which minimizes off-target effects and toxicity. CMH-1 is also relatively easy to synthesize and purify, making it a cost-effective tool for laboratory experiments. However, CMH-1 has some limitations, including its low solubility in aqueous solutions and its potential to induce cytotoxicity at high concentrations.
将来の方向性
The potential therapeutic applications of CMH-1 are vast, and there is still much to be explored in terms of its mechanism of action and clinical efficacy. Some future directions for CMH-1 research include:
- Investigating the effects of CMH-1 in combination with other chemotherapeutic agents or targeted therapies in cancer treatment
- Exploring the potential of CMH-1 in treating neurodegenerative disorders, such as Parkinson's and Alzheimer's disease
- Investigating the role of CMH-1 in regulating immune cell function and its potential as a therapeutic target for autoimmune diseases
- Developing more potent and selective proteasome inhibitors based on the structure of CMH-1
- Investigating the potential of CMH-1 as a tool for studying the role of the proteasome in cellular processes and disease pathogenesis.
In conclusion, CMH-1 is a small molecule inhibitor with significant potential for therapeutic applications in various diseases. Its selective inhibition of the proteasome and its wide range of biochemical and physiological effects make it a valuable tool for laboratory experiments and a promising candidate for clinical development.
合成法
The synthesis of CMH-1 involves a series of chemical reactions, starting with the condensation of 3-chloro-4-morpholin-4-yl-phenylamine and 2-methoxy-3-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to a series of purification steps, including crystallization and chromatography, to obtain the final product in high yield and purity.
科学的研究の応用
CMH-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. In cancer, CMH-1 has been shown to induce apoptosis in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. In neurodegenerative disorders, CMH-1 has been shown to reduce the accumulation of misfolded proteins, such as alpha-synuclein and tau, by inhibiting the proteasome-mediated degradation of these proteins. In autoimmune diseases, CMH-1 has been shown to suppress the activation of immune cells by inhibiting the proteasome-mediated degradation of key signaling proteins.
特性
分子式 |
C19H21ClN2O3 |
|---|---|
分子量 |
360.8 g/mol |
IUPAC名 |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-13-4-3-5-15(18(13)24-2)19(23)21-14-6-7-17(16(20)12-14)22-8-10-25-11-9-22/h3-7,12H,8-11H2,1-2H3,(H,21,23) |
InChIキー |
RWPZHOVOCHFJTH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(butan-2-yl)phenoxy]-N-(2-cyanophenyl)acetamide](/img/structure/B251494.png)





![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)

![N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)


![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251512.png)
